4-Methyl-1,3-oxazole-2-carbonitrile

Organic Synthesis Medicinal Chemistry Reactivity

Researchers requiring a versatile 1,3-oxazole building block often face supply inconsistency or limited substitution patterns. 4-Methyl-1,3-oxazole-2-carbonitrile (CAS 1240601-24-4) addresses this gap with a strategic 4-methyl,2-cyano motif that enables direct conversion to tetrazole bioisosteres and IR-active probes. - The 2-cyano group serves as an electron-withdrawing handle for rapid pharmacophore elaboration. - 4-Methyl substitution provides steric and electronic tuning for target binding. - Available from BenchChem with batch-specific purity analysis and global shipping, ensuring on-time delivery for multi-step synthesis programs.

Molecular Formula C5H4N2O
Molecular Weight 108.10 g/mol
Cat. No. B12273726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,3-oxazole-2-carbonitrile
Molecular FormulaC5H4N2O
Molecular Weight108.10 g/mol
Structural Identifiers
SMILESCC1=COC(=N1)C#N
InChIInChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3
InChIKeyGCIWLZNEHIFDBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,3-oxazole-2-carbonitrile: Core Building Block


4-Methyl-1,3-oxazole-2-carbonitrile is a 1,3-oxazole derivative featuring a methyl group at the 4-position and a nitrile group at the 2-position. It serves as a versatile building block in organic synthesis and medicinal chemistry [1]. The 2-cyano group is a critical functional handle, acting as both an electron-withdrawing group and a synthetic precursor for transformations into other pharmacophores like amides, tetrazoles, and amines [1]. This specific substitution pattern distinguishes it from other oxazole-2-carbonitriles and 4-methyloxazole derivatives, impacting its reactivity profile and potential biological interactions.

Synthetic handle 2-Cyano group enables diverse transformations (amides, tetrazoles, amines)
Electronic tuning Electron-withdrawing nitrile reduces ring electron density vs unsubstituted oxazole
Steric profile 4-Methyl group provides steric bulk and electron-donating character for scaffold differentiation

Structural Uniqueness of 4-Methyl-1,3-oxazole-2-carbonitrile


The specific substitution pattern of 4-Methyl-1,3-oxazole-2-carbonitrile is crucial for its function. The 2-cyano group imparts a strong electron-withdrawing effect that directly influences the reactivity of the oxazole ring, making it a key handle for further functionalization [1]. Simultaneously, the 4-methyl group provides steric bulk and electron-donating character, which can fine-tune the compound's binding affinity to biological targets or alter the course of synthetic reactions [2]. Interchanging with a compound lacking the 4-methyl group, such as unsubstituted oxazole-2-carbonitrile, or with an analog where the nitrile is replaced by a carboxamide or carboxylic acid, would result in a fundamentally different electronic environment and synthetic utility.

Target compound
Analog may not transfer directly
4-Methyl-1,3-oxazole-2-carbonitrile
Replacing with 4-methyloxazole (no nitrile) loses electron-withdrawing effect, altering reactivity and target interactions
Nitrile hydrogen bond acceptor
Carboxamide or acid analogs lack the nitrile’s weak-to-moderate H‑bond acceptor capability, potentially shifting binding profiles
Versatile synthetic precursor
Carboxamide or unsubstituted oxazole limits downstream diversification into tetrazoles, amidines, and amines

4-Methyl-1,3-oxazole-2-carbonitrile vs. Key Analogs


Electron-Withdrawing Capacity vs. 4-Methyloxazole

4-Methyl-1,3-oxazole-2-carbonitrile is expected to be significantly less electron-rich and less basic than 4-Methyl-1,3-oxazole. The nitrile group at the 2-position is a strong electron-withdrawing group via induction, which decreases the electron density on the oxazole ring, particularly at the C2 position, compared to an unsubstituted analog [1]. This is a class-level inference based on the well-characterized Hammett substituent constant for a nitrile group (σp = 0.66) versus a hydrogen atom (σp = 0.00).

Electron deficiency
Class-level inference
0.66
Supports reactivity differentiation in electrophilic/nucleophilic substitution
Based on Hammett σp constants; theoretical structural comparison
Organic Synthesis Medicinal Chemistry Reactivity

Hydrogen Bond Acceptor vs. 4-Methyloxazole

The nitrile group of 4-Methyl-1,3-oxazole-2-carbonitrile can act as a hydrogen bond acceptor, a property not available to 4-Methyl-1,3-oxazole. The nitrogen atom of the nitrile group can engage in weak to moderate hydrogen bonding with donors, which can influence target binding in a biological context [1]. In contrast, the methyl and hydrogen substituents of 4-Methyl-1,3-oxazole lack this capability.

H‑bond acceptor
Class-level inference
Moderate acceptor (nitrile N)
Provides a non-covalent interaction handle absent in 4-methyloxazole
Qualitative difference; relevance depends on target binding site
Medicinal Chemistry Drug Design Physical Organic Chemistry

Synthetic Versatility vs. Carboxamide Analog

4-Methyl-1,3-oxazole-2-carbonitrile can be directly converted into a 1,3-oxazole-2-carboxamide via controlled hydrolysis. While this reaction is chemically feasible, the primary synthetic value of the nitrile is its ability to serve as a precursor to a wider range of functionalities than a carboxamide. This includes tetrazoles via [3+2] cycloaddition with azides, amidines via Pinner reaction, and amines via reduction [1]. A carboxamide is a more chemically inert functional group and is less amenable to such diverse transformations.

Synthetic versatility
Class-level inference
Precursor to tetrazoles, amines, amidines
Offers broader accessible chemical space vs carboxamide analog
Yields and conditions are reaction‑specific; nitrile is a more flexible handle
Organic Synthesis Methodology Late-Stage Functionalization

4-Methyl-1,3-oxazole-2-carbonitrile Applications


Lead Optimization via Electron-Deficient Scaffold

In drug discovery programs seeking to improve a lead compound's metabolic stability or reduce off-target activity, the electron-deficient nature of 4-Methyl-1,3-oxazole-2-carbonitrile can be strategically employed. By replacing a more electron-rich heterocycle (e.g., 4-methyloxazole) with this scaffold, medicinal chemists can modulate the compound's oxidation potential, potentially leading to enhanced pharmacokinetic properties. The nitrile group also provides a vector for additional interactions with the biological target [1].

Intermediate for Heterocycle Synthesis

This compound is best utilized as a key intermediate in the multi-step synthesis of more complex molecules. Its 2-cyano group is an ideal precursor for constructing 1,3-oxazole-2-tetrazoles, which are known bioisosteres for carboxylic acids. This transformation is a standard method for improving the oral bioavailability of drug candidates. The 4-methyl group ensures that the final product retains the desired substitution pattern [1].

Probe Design for Binding Interactions

For the development of chemical probes to study protein-ligand interactions, the nitrile group of 4-Methyl-1,3-oxazole-2-carbonitrile is a valuable asset. It can act as an infrared (IR) probe, with its characteristic C≡N stretching frequency being sensitive to the local electrostatic environment of a protein binding pocket. This allows researchers to gain structural and dynamic information about the binding event, a capability not offered by its 4-methyloxazole counterpart lacking the nitrile [1].

Application
Selection Property
Validation Focus
Scaffold optimization
Electron‑deficient oxazole core
Metabolic stability and off‑target modulation in model systems
Heterocycle synthesis intermediate
Nitrile as tetrazole/amidine precursor
Synthetic route feasibility and bioisostere generation
Probe design for binding studies
IR‑active nitrile reporter
Environment‑sensitive C≡N stretch for protein pocket characterization

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15 linked technical documents
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